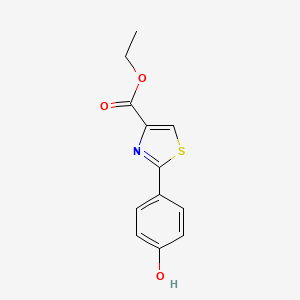

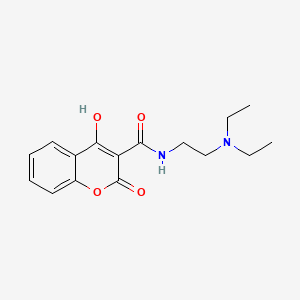

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

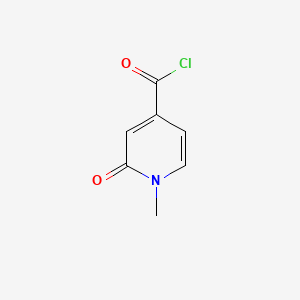

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is a pharmaceutical intermediate . It is used in the synthesis of the major metabolites of Febuxostat, a xanthine oxidase/xanthine dehydrogenase inhibitor . It is also used in the preparation of the xanthine oxidase inhibitor febuxostat, which is used in the treatment of hyperuricaemia and gout .

Synthesis Analysis

The synthesis of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate involves reacting ethyl bromopyruvate and thiourea . The product, Ethyl 2-aminothiazole-4-carboxylate, is then reacted with different aldehydes and ketones to produce a range of compounds .Molecular Structure Analysis

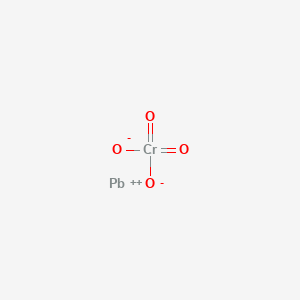

The molecular formula of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is C13H13NO3S . Its molecular weight is 263.32 g/mol . The InChI Key is LOCYSKNNFCGDTR-UHFFFAOYSA-N .Chemical Reactions Analysis

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is a product prepared via reaction 4-Hydroxybenzene-1-benzothiomide with ethyl-2-chloro acetoacetate .Physical And Chemical Properties Analysis

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is a solid substance . It should be stored in a sealed container in a dry room at normal temperature .Scientific Research Applications

Anticancer Activity : A study synthesized various thiazole compounds, starting with ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, and tested their anticancer activity against breast cancer cells MCF7. One compound showed activity comparable to the standard drug Paclitaxel (Sonar et al., 2020).

Antimicrobial Activities : Research on novel thiazole compounds containing an ether structure synthesized from an intermediate ethyl-2-(4'-hydroxyphenyl)-4-(trifluoromethyl) thiazole-5-carboxylate indicated significant fungicidal activities (Qiu Li-ga, 2015).

Antioxidant and Antiviral Properties : A series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates was synthesized and evaluated for antimicrobial, antioxidant, and potential antiviral activities. Some derivatives showed promising antioxidant agents and potential for COVID-19 drug development (Haroon et al., 2021).

Synthesis Methods : Improved methods for synthesizing related compounds like ethyl 2-bromo-thiazole-4-carboxylic acid have been developed, showcasing the evolving synthesis techniques in this area (Zhou Zhuo-qiang, 2009).

Antiproliferative Activity : Research on 2'-(2-hydroxyphenyl)-2'-thiazoline-4'-carboxylic acid and its methyl ester demonstrated significant antiproliferative activity against murine neoplasms, suggesting their potential as antineoplastic agents (Elliot Gt et al., 1988).

Antimicrobial and Antioxidant Studies : Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds showed significant antibacterial, antifungal, and antioxidant properties (Raghavendra et al., 2016).

Nonlinear Optical Properties : Thiazole derivatives like ethyl 2-(2-benzylidenehydrazinyl)thiazole-4-carboxylate were studied for their spectroscopic, electronic, and nonlinear optical properties, offering insights for optoelectronic applications (Haroon et al., 2020).

Drug-likeness and Antiviral Potential : Novel thiazole derivatives were synthesized and assessed for drug-likeness and potential antiviral activity against SARS-CoV-2, demonstrating promising pharmacokinetic properties and safety profiles (Nagarajappa et al., 2022).

Antioxidative and Antiviral Activity : Hydroxycinnamic acid amides of a thiazole-containing amino acid were synthesized and showed notable antioxidant and antiviral activities (Stankova et al., 2009).

Mechanism of Action

While the exact mechanism of action of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is not specified, it is known that molecules containing a thiazole ring can behave unpredictably when entering physiological systems . These molecules may activate or stop biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Safety and Hazards

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

Future Directions

properties

IUPAC Name |

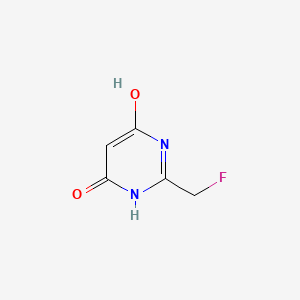

ethyl 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-2-16-12(15)10-7-17-11(13-10)8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQDDUPBNHWQGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(8S,9R,10S,11S,13S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate](/img/structure/B576395.png)

![7,7-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carbonyl fluoride](/img/structure/B576410.png)